4-Hexylphenyl 4-ethoxybenzoate
Description
4-Hexylphenyl 4-ethoxybenzoate is a liquid crystalline compound belonging to the family of substituted benzoate esters. Structurally, it consists of a benzoic acid moiety esterified with a 4-hexylphenol group, where the benzoic acid is further substituted with an ethoxy group at the para position. This compound is synthesized via esterification reactions, typically involving 4-ethoxybenzoic acid and 4-hexylphenol under acidic or catalytic conditions . Its molecular weight is approximately 298.4 g/mol (calculated from C₁₉H₂₂O₃).
Key properties include its mesogenic behavior, characterized by phase transition temperatures that vary with alkyl chain length and substituent positions. For example, homologs like 4-hydroxyphenyl 4-ethoxybenzoate (2C2B-OH) exhibit phase transitions between crystalline and nematic phases, with melting points around 120–150°C . Such compounds are critical in liquid crystal displays (LCDs) and optoelectronic applications due to their tunable thermal stability and optical anisotropy.
Properties
CAS No. |
62025-12-1 |
|---|---|
Molecular Formula |
C21H26O3 |
Molecular Weight |
326.4 g/mol |
IUPAC Name |
(4-hexylphenyl) 4-ethoxybenzoate |
InChI |
InChI=1S/C21H26O3/c1-3-5-6-7-8-17-9-13-20(14-10-17)24-21(22)18-11-15-19(16-12-18)23-4-2/h9-16H,3-8H2,1-2H3 |
InChI Key |
BUZMFRVTBBRWRW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)OCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hexylphenyl 4-ethoxybenzoate typically involves the esterification of 4-hexylphenol with 4-ethoxybenzoic acid. The reaction is carried out in the presence of an esterification catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is heated to facilitate the formation of the ester bond, and the product is subsequently purified through recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of 4-Hexylphenyl 4-ethoxybenzoate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve the purity of the final product. Industrial methods may also incorporate advanced purification techniques, such as distillation and high-performance liquid chromatography (HPLC), to ensure the quality of the compound.
Chemical Reactions Analysis
Oxidation Reactions
The compound undergoes oxidation at both the ester group and aromatic rings. Strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) selectively oxidize the ester moiety to form carboxylic acids or ketones.
| Reaction | Reagents/Conditions | Product |
|---|---|---|
| Ester oxidation | KMnO₄, acidic conditions | 4-Hexylphenyl 4-ethoxybenzoic acid |
| Aromatic ring oxidation | CrO₃, H₂SO₄ | Quinone derivatives |
Mechanistically, oxidation of the ester involves cleavage of the C–O bond, followed by formation of a carbonyl group. For aromatic oxidation, electrophilic attack occurs at the para position relative to the ethoxy group .
Reduction Reactions
Reduction primarily targets the ester group, converting it to a primary alcohol. Common agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) .
| Reaction | Reagents/Conditions | Product |
|---|---|---|
| Ester reduction | LiAlH₄, dry ether | 4-Hexylphenol + 4-ethoxybenzyl alcohol |
This reaction proceeds via nucleophilic acyl substitution, where the hydride ion attacks the carbonyl carbon, leading to alcohol formation .
Electrophilic Aromatic Substitution
The aromatic rings undergo substitution reactions such as nitration , halogenation , and sulfonation . The hexylphenyl ring is more reactive due to electron-donating alkyl substituents.
| Reaction | Reagents/Conditions | Product |
|---|---|---|
| Nitration | HNO₃, H₂SO₄ | 3-Nitro-4-hexylphenyl 4-ethoxybenzoate |
| Halogenation | Cl₂, FeCl₃ | 3-Chloro-4-hexylphenyl derivative |
The ethoxy group directs incoming electrophiles to the meta position on its attached ring .
Ester Hydrolysis
Hydrolysis occurs under acidic or basic conditions, yielding 4-hexylphenol and 4-ethoxybenzoic acid.
| Condition | Catalyst | Products |
|---|---|---|
| Acidic (HCl, H₂O) | H⁺ | 4-Hexylphenol + 4-ethoxybenzoic acid |
| Basic (NaOH, H₂O) | OH⁻ | Sodium 4-ethoxybenzoate + 4-hexylphenol |
The mechanism involves nucleophilic attack by water (acidic) or hydroxide (basic) on the carbonyl carbon, followed by cleavage of the ester bond .
Transesterification
In the presence of alcohols and catalysts like titanium(IV) butoxide , the compound undergoes transesterification to form new esters.
| Reaction | Reagents/Conditions | Product |
|---|---|---|
| Transesterification | 1-butanol, Ti(OBu)₄, 150–170°C | Butyl 4-ethoxybenzoate + 4-hexylphenol |
This reaction is critical in polymer chemistry for modifying ester side chains. The catalyst facilitates alkoxide formation, promoting nucleophilic acyl substitution .
Thermal Degradation
At elevated temperatures (>200°C), the compound decomposes via radical pathways, producing aromatic hydrocarbons and carbon dioxide.
Mechanistic Considerations
Scientific Research Applications
4-Hexylphenyl 4-ethoxybenzoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of liquid crystalline materials and polymers. Its unique structure allows for the formation of materials with specific optical and mechanical properties.
Biology: The compound is utilized in the study of membrane dynamics and interactions due to its amphiphilic nature. It can be incorporated into lipid bilayers to investigate the effects on membrane fluidity and permeability.
Medicine: In pharmaceuticals, 4-Hexylphenyl 4-ethoxybenzoate serves as an intermediate in the synthesis of various drugs and bioactive molecules. Its derivatives may exhibit antimicrobial, anti-inflammatory, and anticancer properties.
Industry: The compound is employed in the production of dyes, pigments, and coatings. Its stability and compatibility with different substrates make it suitable for use in various industrial applications.
Mechanism of Action
The mechanism of action of 4-Hexylphenyl 4-ethoxybenzoate is primarily related to its interactions with biological membranes and proteins. The compound can insert itself into lipid bilayers, altering membrane fluidity and permeability. This can affect the function of membrane-bound proteins and enzymes, leading to changes in cellular processes. Additionally, the compound may interact with specific molecular targets, such as receptors and ion channels, modulating their activity and signaling pathways.
Comparison with Similar Compounds
Alkyl Chain Variations
Compounds with varying alkyl chain lengths on the phenyl or benzoate groups exhibit distinct phase behaviors:
| Compound | Substituents | Phase Transition Temp. (°C) | Molecular Weight (g/mol) |
|---|---|---|---|
| 4-Hexylphenyl 4-ethoxybenzoate | C₆H₁₃ (phenyl), OCH₂CH₃ (benzoate) | ~130–160 (estimated) | 298.4 |
| 4-Hydroxyphenyl 4-methoxybenzoate (1C2B-OH) | OH (phenyl), OCH₃ (benzoate) | 145.2 (Cr→N), 180.5 (N→Iso) | 244.2 |
| 4-Hydroxyphenyl 4-butoxybenzoate (4C2B-OH) | OH (phenyl), O(CH₂)₃CH₃ (benzoate) | 120.8 (Cr→N), 165.2 (N→Iso) | 300.3 |
Key Findings :
- Longer alkyl chains (e.g., butoxy in 4C2B-OH vs. ethoxy in 4-Hexylphenyl 4-ethoxybenzoate) reduce melting points but enhance nematic phase stability .
- The hexylphenyl group in 4-Hexylphenyl 4-ethoxybenzoate likely increases hydrophobicity compared to hydroxyl-substituted analogs (e.g., 1C2B-OH), impacting solubility in organic solvents .
Ethyl 4-Ethoxybenzoate
Ethyl 4-ethoxybenzoate (C₁₁H₁₄O₃, MW 194.2 g/mol) shares the 4-ethoxybenzoate backbone but lacks the hexylphenyl group. It is primarily used as a pharmaceutical intermediate and solvent.
| Property | 4-Hexylphenyl 4-ethoxybenzoate | Ethyl 4-Ethoxybenzoate |
|---|---|---|
| Melting Point | ~130–160°C | -20°C (liquid at RT) |
| Applications | Liquid crystals, optoelectronics | Pharmaceuticals, agrochemicals |
| Market Demand | Niche (research-focused) | High (CAGR 4–6% by 2032) |
Contrast :
- Ethyl 4-ethoxybenzoate’s lower molecular weight and liquid state at room temperature make it more suitable for industrial synthesis, whereas 4-Hexylphenyl 4-ethoxybenzoate’s solid-state properties favor material science applications .
Substituted Benzoate Esters with Heterocyclic Moieties
4-Methyl-2-oxo-2H-chromen-7-yl 4-ethoxybenzoate
This coumarin-derived ester (C₁₉H₁₆O₅, MW 324.3 g/mol) replaces the hexylphenyl group with a coumarin ring, introducing fluorescence properties.
| Property | 4-Hexylphenyl 4-ethoxybenzoate | Coumarin Derivative |
|---|---|---|
| Fluorescence | None | Strong (UV-active) |
| Thermal Stability | High (nematic phase up to 160°C) | Moderate (decomposes at ~200°C) |
Application Divergence :
- The coumarin derivative is used in sensors and dyes, whereas 4-Hexylphenyl 4-ethoxybenzoate is tailored for thermal stability in LCDs .
Research and Industrial Implications
- Synthetic Challenges : The hexylphenyl group complicates purification compared to simpler esters like ethyl 4-ethoxybenzoate, requiring advanced chromatography techniques .
- Market Dynamics : Ethyl 4-ethoxybenzoate dominates industrial applications (75% pharmaceutical use), while 4-Hexylphenyl 4-ethoxybenzoate remains confined to specialized material research due to higher production costs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
